molecular formula C6H12O6 B7769081 6-(hydroxymethyl)oxane-2,3,4,5-tetrol CAS No. 39392-65-9

6-(hydroxymethyl)oxane-2,3,4,5-tetrol

Cat. No.: B7769081
CAS No.: 39392-65-9
M. Wt: 180.16 g/mol
InChI Key: WQZGKKKJIJFFOK-UHFFFAOYSA-N
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Description

6-(hydroxymethyl)oxane-2,3,4,5-tetrol is a monosaccharide, or simple sugar, with six carbon atoms. The general chemical formula for hexoses is C₆H₁₂O₆. 6-(hydroxymethyl)oxane-2,3,4,5-tetrols are crucial in biochemistry, serving as building blocks for more complex carbohydrates like starch, cellulose, and glycogen. They exist in two forms: open-chain and cyclic, which can easily interconvert in aqueous solutions. Common examples of hexoses include glucose, fructose, and galactose .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-(hydroxymethyl)oxane-2,3,4,5-tetrols can be synthesized through various methods, including chemical synthesis and enzymatic processes. One common method involves the isomerization of glucose to fructose using glucose isomerase. Another method is the hydrolysis of polysaccharides like starch to produce glucose.

Industrial Production Methods: Industrially, hexoses are primarily produced through the hydrolysis of starch. This process involves breaking down starch into its constituent glucose units using acids or enzymes like amylase. The resulting glucose can then be further processed to produce other hexoses like fructose through isomerization .

Chemical Reactions Analysis

Types of Reactions: 6-(hydroxymethyl)oxane-2,3,4,5-tetrols undergo various chemical reactions, including:

    Oxidation: 6-(hydroxymethyl)oxane-2,3,4,5-tetrols can be oxidized to form aldonic acids, uronic acids, or aldaric acids.

    Reduction: Reduction of hexoses leads to the formation of sugar alcohols, such as sorbitol from glucose.

    Substitution: 6-(hydroxymethyl)oxane-2,3,4,5-tetrols can participate in substitution reactions, forming derivatives like glycosides.

Common Reagents and Conditions:

    Oxidation: Reagents like nitric acid or bromine water are commonly used.

    Reduction: Sodium borohydride or hydrogenation with a catalyst like palladium.

    Substitution: Acidic or basic catalysts are often employed.

Major Products:

    Oxidation: Gluconic acid, glucuronic acid.

    Reduction: Sorbitol, mannitol.

    Substitution: Glycosides, esters

Scientific Research Applications

6-(hydroxymethyl)oxane-2,3,4,5-tetrols have a wide range of applications in scientific research:

Mechanism of Action

6-(hydroxymethyl)oxane-2,3,4,5-tetrols exert their effects primarily through their role in metabolism. They are key substrates in glycolysis, where they are broken down to produce energy in the form of adenosine triphosphate (ATP). 6-(hydroxymethyl)oxane-2,3,4,5-tetrols also participate in the pentose phosphate pathway, which generates reducing power and precursors for nucleotide synthesis. Additionally, hexoses are involved in glycosylation, a process that modifies proteins and lipids, affecting their function and stability .

Comparison with Similar Compounds

    Pentoses: Monosaccharides with five carbon atoms, such as ribose and xylose.

    Heptoses: Monosaccharides with seven carbon atoms, such as sedoheptulose.

Uniqueness of 6-(hydroxymethyl)oxane-2,3,4,5-tetrols: 6-(hydroxymethyl)oxane-2,3,4,5-tetrols are unique due to their prevalence and versatility in biological systems. They are the most abundant monosaccharides in nature and play critical roles in energy metabolism, structural integrity, and cellular communication. Unlike pentoses and heptoses, hexoses are more widely utilized in metabolic pathways and have a broader range of derivatives and applications .

Properties

IUPAC Name

6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858960
Record name Hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42752-07-8, 579-36-2, 2280-44-6, 39392-65-9, 10257-28-0
Record name Hexopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42752-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Allopyranose
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144657
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC287045
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287045
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC274237
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274237
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name D-galactose
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8102
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexopyranose
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URL https://comptox.epa.gov/dashboard/DTXSID80858960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Accordingly, hetero-lactic fermentation of a mixture containing hexose and pentose may be performed. Hetero-lactic fermentation is conducted while neutralizing with ammonia to produce ammonium lactate and ethanol from hexose, and to produce ammonium lactate and ammonium acetate from pentose. Ammonium lactate and ammonium acetate are esterified with ethanol (if amount of ethanol obtained by fermentation is not enough, ethanol might be further added) to yield ethyl lactate and ethyl acetate, respectively. Ammonia generated at the time of esterification is recovered. Unreacted ethanol is distilled off, and purification of ethyl lactate is conducted by distillation with removing and recovering ethyl acetate.
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Synthesis routes and methods II

Procedure details

A 40-% D-fructose solution was adjusted to pH 11 for heating at 100° C. for 90 minutes by a batch-wise process. So as to maintain the pH, an appropriate volume of 4N NaOH was added every 30 minutes.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Reactant of Route 2
6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Reactant of Route 3
6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Reactant of Route 4
6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Reactant of Route 5
6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Reactant of Route 6
6-(hydroxymethyl)oxane-2,3,4,5-tetrol

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